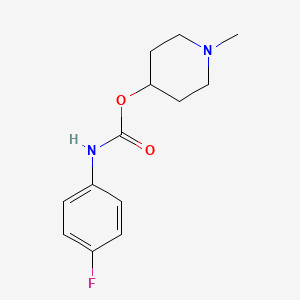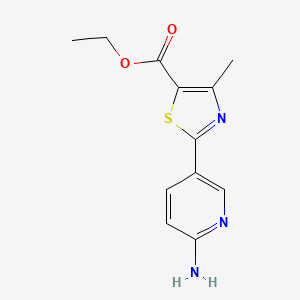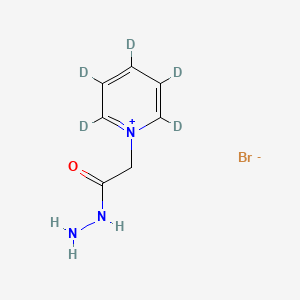
Girard Reagent-d5, Girard Reagent-d5, powder
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Girard Reagent-d5 is a deuterated form of Girard Reagent, which is an N-substituted glycine hydrazide. This compound is primarily used as an isotope-containing labeling reagent. It is known for its ability to generate water-soluble hydrazones of carbonyl compounds, aiding in their separation. The molecular formula of Girard Reagent-d5 is C7H5D5BrN3O, and it has a molecular weight of 237.11 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Girard Reagent-d5 involves the deuteration of Girard Reagent. The process typically includes the substitution of hydrogen atoms with deuterium atoms in the pyridinium ring and the hydrazide group. The reaction conditions often require the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium .
Industrial Production Methods
Industrial production of Girard Reagent-d5 follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to ensure the purity and consistency of the product. The reaction is carried out under controlled conditions to maximize yield and minimize impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Girard Reagent-d5 undergoes several types of chemical reactions, including:
Oxidation: The reagent can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The reagent can participate in substitution reactions, particularly in the presence of electrophilic reagents
Common Reagents and Conditions
Common reagents used in reactions with Girard Reagent-d5 include oxidizing agents, reducing agents, and electrophiles. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from reactions involving Girard Reagent-d5 include hydrazones, which are water-soluble and can be easily separated. These products are useful in various analytical and preparative applications .
Applications De Recherche Scientifique
Girard Reagent-d5 has a wide range of scientific research applications, including:
Mécanisme D'action
Girard Reagent-d5 exerts its effects through the formation of hydrazones with carbonyl compounds. The hydrazone formation is facilitated by the presence of the hydrazide group, which reacts with the carbonyl group of the target compound. This reaction is highly selective and sensitive, making it useful for analytical applications. The molecular targets include carbonyl-containing compounds, and the pathways involved are primarily related to hydrazone formation .
Comparaison Avec Des Composés Similaires
Girard Reagent-d5 is unique due to its deuterated nature, which enhances its stability and allows for precise quantification in mass spectrometry. Similar compounds include:
Girard Reagent-T: Trimethylacetylhydrazide ammonium chloride, used for similar labeling purposes but without deuteration
Girard Reagent-P: Pyridinioacetohydrazide chloride, another labeling reagent with different structural properties
Girard Reagent-D: N,N-dimethylglycine hydrazide hydrochloride, similar in function but not deuterated
Girard Reagent-d5 stands out due to its enhanced stability and specificity in labeling applications, making it a valuable tool in scientific research .
Propriétés
Formule moléculaire |
C7H10BrN3O |
|---|---|
Poids moléculaire |
237.11 g/mol |
Nom IUPAC |
2-(2,3,4,5,6-pentadeuteriopyridin-1-ium-1-yl)acetohydrazide;bromide |
InChI |
InChI=1S/C7H9N3O.BrH/c8-9-7(11)6-10-4-2-1-3-5-10;/h1-5H,6,8H2;1H/i1D,2D,3D,4D,5D; |
Clé InChI |
URTAUWVMJKDFIX-GWVWGMRQSA-N |
SMILES isomérique |
[2H]C1=C(C(=[N+](C(=C1[2H])[2H])CC(=O)NN)[2H])[2H].[Br-] |
SMILES canonique |
C1=CC=[N+](C=C1)CC(=O)NN.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




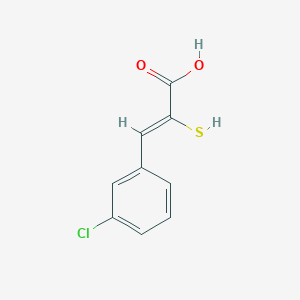
![2-(3-methyl-4-{(E)-[4-(trifluoromethyl)phenyl]diazenyl}phenyl)isoindoline](/img/structure/B11940834.png)
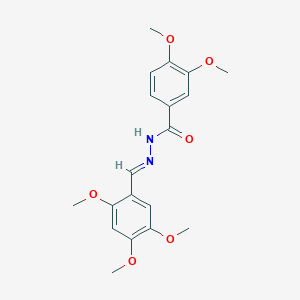

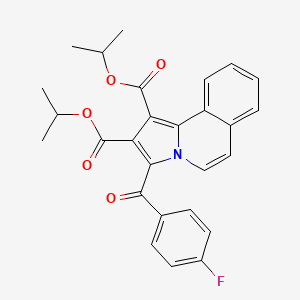
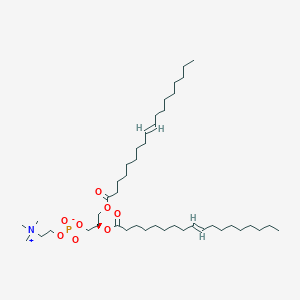


![1,3,6-Trimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11940871.png)
